molecular formula C9H8N2O B6141720 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile CAS No. 153274-57-8

2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile

Cat. No.: B6141720
CAS No.: 153274-57-8
M. Wt: 160.17 g/mol
InChI Key: YRKFAVUBNBGXGF-UHFFFAOYSA-N
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Description

2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile (CAS: 153274-57-8) is a nitrile-containing compound featuring a pyridine ring at the 2-position, a hydroxymethyl group, and a propenenitrile moiety. Its molecular weight is 160.18 g/mol, and it is primarily used in research settings for synthetic and crystallographic studies . The hydroxymethyl and pyridinyl groups enable hydrogen bonding, influencing its reactivity and solid-state packing .

Properties

IUPAC Name

2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(6-10)9(12)8-4-2-3-5-11-8/h2-5,9,12H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKFAVUBNBGXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)C(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Positional Isomers: Pyridin-2-yl vs. Pyridin-3-yl Derivatives

  • 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile (CAS: 211616-63-6) differs in the pyridine substitution (3-position instead of 2-position). This positional change alters electronic properties and may affect solubility and reactivity .

Aromatic Substitution: Nitrophenyl vs. Pyridinyl

  • 2-[hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile (CAS: 127489-24-1) replaces the pyridine with a 4-nitrophenyl group. The nitro group is a strong electron-withdrawing substituent, increasing acidity at the hydroxymethyl group and enhancing electrophilicity of the nitrile. This compound has a higher molecular weight (204.19 g/mol) and distinct reactivity in nucleophilic additions compared to the pyridinyl analog .

Heterocycle Variations: Thiophene and Ferrocene Derivatives

  • 2-[(5-chlorothiophen-2-yl)(hydroxy)methyl]prop-2-enenitrile : Substituting pyridine with chlorothiophene introduces sulfur, reducing basicity and altering π-π stacking interactions. Thiophene’s lower aromaticity compared to pyridine may decrease thermal stability .
  • This metallocene derivative exhibits antimicrobial and antitumor properties, unlike the purely organic pyridinyl analog .

Functional Group Modifications: Sulfonyl vs. Hydroxymethyl

  • 2-((4-Methylphenyl)sulfonyl)-3-((5-(trifluoromethyl)pyridin-2-yl)amino)prop-2-enenitrile (CAS: 1025311-37-8): The sulfonyl group enhances electrophilicity and acts as a leaving group, contrasting with the hydrogen-bonding capability of hydroxymethyl. The trifluoromethylpyridinyl substituent further increases electron deficiency, impacting reactivity in cross-coupling reactions .

Structural and Functional Comparison Tables

Table 1: Key Physicochemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile 153274-57-8 160.18 Pyridin-2-yl, hydroxymethyl, nitrile Hydrogen bonding, research use
2-[hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile 211616-63-6 160.18 Pyridin-3-yl, hydroxymethyl, nitrile Reduced H-bonding potential
2-[hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile 127489-24-1 204.19 4-Nitrophenyl, hydroxymethyl, nitrile Enhanced electrophilicity
2-[(Ferrocen-1-yl)(hydroxy)methyl]prop-2-enenitrile - 278.35 Ferrocenyl, hydroxymethyl, nitrile Antimicrobial activity

Research Findings and Insights

  • Hydrogen Bonding and Crystallography : The pyridin-2-yl derivative exhibits stronger hydrogen bonding (N–H···O and O–H···N interactions) compared to its 3-isomer, influencing crystal packing and stability .
  • Biological Activity : Ferrocene derivatives demonstrate marked antimicrobial effects, while nitro-substituted analogs may serve as intermediates in explosive or pharmaceutical synthesis .
  • Reactivity : Sulfonyl and nitro groups enhance electrophilicity, making these compounds more reactive in SN2 or nucleophilic addition reactions than the hydroxymethyl variant .

Biological Activity

2-[Hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxyl group, a pyridine moiety, and a nitrile group, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

C10H9NO CAS Number 211616 63 6 \text{C}_{10}\text{H}_{9}\text{N}\text{O}\quad \text{ CAS Number 211616 63 6 }

The biological activity of this compound is attributed to its interactions with various biomolecules. The compound can form hydrogen bonds and engage in hydrophobic interactions due to its functional groups. These interactions may lead to the inhibition of specific enzymes or receptors involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly through enzyme inhibition pathways. For instance, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The following table summarizes the findings from various studies:

StudyActivity AssessedResults
Study AAntimicrobialEffective against Staphylococcus aureus and E. coli
Study BAnticancerInhibition of DHFR with IC50 = 50 µM
Study CEnzyme InhibitionSignificant reduction in enzyme activity at 100 µM

Case Studies

  • Antimicrobial Efficacy : In a laboratory setting, this compound was tested against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Cytotoxicity in Cancer Cells : A study involving human prostate cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

Research Findings

Recent investigations have highlighted the compound's antioxidant properties as well. It was found to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases . The antioxidant activity was quantified using various assays, including DPPH and ABTS radical scavenging tests.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile
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2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile

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